Colistin sodium methanesulfonate
CAS No.: 8068-28-8
VCID: VC0001327
Molecular Formula: C58H105N16Na5O28S5
Molecular Weight: 1749.8 g/mol
* For research use only. Not for human or veterinary use.
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Description | Colistin sodium methanesulfonate, also known as colistimethate sodium or colistin sulfomethate sodium, is an antibiotic medication employed as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections . It is considered an inactive prodrug of colistin, meaning it requires conversion into colistin by cellular enzymes to become active . Colistimethate sodium is created through the reaction of colistin with formaldehyde, followed by sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin . This modification makes colistimethate sodium less toxic than colistin when administered parenterally . Colistin sodium methanesulfonate is available in forms suitable for intravenous, intramuscular, or inhalation administration . Following administration, it undergoes hydrolysis in aqueous solutions, yielding a complex mixture of partially sulfomethylated derivatives and colistin . It is effective against various Gram-negative bacteria and Mycobacteria by targeting and disrupting the bacterial cell membrane, which leads to reduced permeability and cell death . It has been explored as a potential anti-tuberculosis agent . Two forms of colistin are available commercially: colistin sulfate and colistimethate sodium . Colistin sulfate is stable, whereas colistimethate sodium is readily hydrolysed to a variety of methanesulfonated derivatives . Colistin, also known as polymyxin E, is a similar chemical compound . Colistin sodium methanesulfonate is a derivative of Polymyxin E . |
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CAS No. | 8068-28-8 |
Product Name | Colistin sodium methanesulfonate |
Molecular Formula | C58H105N16Na5O28S5 |
Molecular Weight | 1749.8 g/mol |
IUPAC Name | pentasodium;[2-[17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
Standard InChI | InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5 |
Standard InChIKey | IQWHCHZFYPIVRV-UHFFFAOYSA-I |
SMILES | CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms | Colistinmethanesulfonic Acid; Colimycin M; Colimycin Sodium Methanesulfonate; Colistimethate; Colistin Sodium Methanesulfonate; Colistin Sulfomethate; Colistin Sulfomethate Sodium; Colistin, Methyl Sulfate Sodium Salt; Colistinat; Coly-Mycin Injectab |
Reference | Falagas, M. E. /Colistin: The Revival of Polymyxins for the Management of Multidrug-resistant Gram-negative Bacterial Infections./ Clinical Infectious Diseases: An Official Publication of the Infectious Diseases Society of America 40.9 (2005): 1333-341. www.ncbi.gov. Web. 10 Sept. 2012.Bergen, Philip J. et. al. /Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas Aeruginosa./ Antimicrobial Agents and Chemotherapy 50.6 (2006): 1953-958. Ncbi.gov. Web. 5 Oct. 2012. |
PubChem Compound | 166642536 |
Last Modified | Apr 15 2024 |
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